6-Amino-4-[5-(2,4-dichlorophenyl)furan-2-yl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-[5-(2,4-dichlorophenyl)furan-2-yl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrano[2,3-c]pyrazole core fused with various aromatic and heteroaromatic rings
Preparation Methods
The synthesis of 6-Amino-4-[5-(2,4-dichlorophenyl)furan-2-yl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 2,4-dichlorobenzaldehyde with furan-2-carbaldehyde, followed by cyclization with hydrazine hydrate and malononitrile under reflux conditions. The reaction is usually carried out in ethanol as a solvent, and the product is purified by recrystallization .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions due to the presence of multiple reactive sites. Some of the common reactions include:
Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Cyclization: The amino and cyano groups can participate in cyclization reactions to form various heterocyclic compounds.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It has been tested against various bacterial and viral strains, showing promising results.
Medicine: Due to its biological activities, it is being explored as a potential lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-Amino-4-[5-(2,4-dichlorophenyl)furan-2-yl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
When compared to other similar compounds, 6-Amino-4-[5-(2,4-dichlorophenyl)furan-2-yl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile stands out due to its unique combination of functional groups and structural features. Similar compounds include:
6-Amino-4-(2,6-dichlorophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: This compound has a similar core structure but differs in the substitution pattern on the aromatic rings.
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: This compound shares some structural similarities but has different heterocyclic components and functional groups.
Properties
CAS No. |
879562-28-4 |
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Molecular Formula |
C23H14Cl2N4O2 |
Molecular Weight |
449.3 g/mol |
IUPAC Name |
6-amino-4-[5-(2,4-dichlorophenyl)furan-2-yl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C23H14Cl2N4O2/c24-13-6-7-14(16(25)10-13)17-8-9-18(30-17)19-15(11-26)22(27)31-23-20(19)21(28-29-23)12-4-2-1-3-5-12/h1-10,19H,27H2,(H,28,29) |
InChI Key |
VJIJREPHWYAJDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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